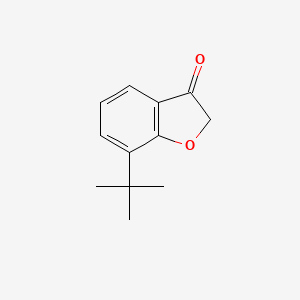

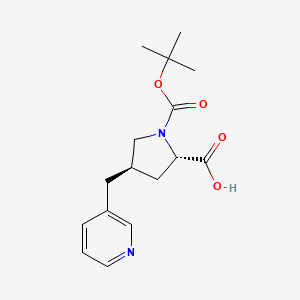

![molecular formula C35H32N4O4 B2358281 N,N'-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide CAS No. 477503-94-9](/img/structure/B2358281.png)

N,N'-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N’-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide” is a complex organic compound. It is related to the benzoxazole family of compounds . Benzoxazoles are aromatic organic compounds with a molecular formula C7H5NO, a benzene-fused oxazole ring structure, and an odor similar to pyridine . Although benzoxazole itself is of little practical value, many derivatives of benzoxazoles are commercially important .

Synthesis Analysis

The synthesis of benzoxazole derivatives often involves reactions such as Knoevenagel condensation of 4‑hydroxy coumarin with an aldehyde followed by nucleophilic addition to the intermediate conjugate addition to carbonyl compounds .Molecular Structure Analysis

The molecular structure of “N,N’-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide” is complex. It is related to the benzoxazole family of compounds, which are characterized by a benzene-fused oxazole ring structure . The title compound, C34H32N4O2, undergoes a reversible [2+2] photoreaction with 1- (2-benzoxazol-2-yl)-2-bis [4- (dimethylamino)phenyl]ethane (NBE). Through intermolecular head-to-tail [2+2] photocycloaddition of NBE, the title compound displays a centrosymmetric molecular structure in the crystalline state .Chemical Reactions Analysis

The title compound, C34H32N4O2, undergoes a reversible [2+2] photoreaction with 1- (2-benzoxazol-2-yl)-2-bis [4- (dimethylamino)phenyl]ethane (NBE). Through intermolecular head-to-tail [2+2] photocycloaddition of NBE, the title compound displays a centrosymmetric molecular structure in the crystalline state .Scientific Research Applications

Energy-Rich Intermediates in Organic Synthesis

Organic azides (R-N3) play a crucial role as energy-rich and versatile intermediates in organic synthesis. N,N’-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide falls into this category. These azides have been of interest since the late 19th century and find applications in diverse areas such as chemistry, biomedicine, and materials science . Specifically, they serve as precursors for:

Click Chemistry and Cross-Linking Agents

Organic azides, including N,N’-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide, have become essential components of “click” chemistry. In particular, polyvalent azides serve as valuable cross-linking agents and monomers in materials science . Their ability to form stable triazoles through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions has revolutionized synthetic strategies.

Potential Drug Candidates: 3,1,5-Benzoxadiazepines

N,N’-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide serves as a versatile building block for the synthesis of 3,1,5-benzoxadiazepines. These heterocyclic compounds exhibit potential bioactivities, making them promising candidates for drug development . Researchers explore their pharmacological properties and evaluate their efficacy against specific targets.

Materials Science: Polymers and Coordination Polymers

The compound’s unique structure makes it suitable for constructing coordination polymers. For instance:

- Coordination Polymers with Cobalt and Nickel : N,N’-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide can coordinate with metal ions to form extended networks. These polymers may exhibit interesting properties, such as luminescence or magnetic behavior .

properties

IUPAC Name |

N,N'-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H32N4O4/c40-32(36-26-20-16-24(17-21-26)34-38-28-10-6-8-12-30(28)42-34)14-4-2-1-3-5-15-33(41)37-27-22-18-25(19-23-27)35-39-29-11-7-9-13-31(29)43-35/h6-13,16-23H,1-5,14-15H2,(H,36,40)(H,37,41) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMKPHLPRGCNFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)CCCCCCCC(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H32N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

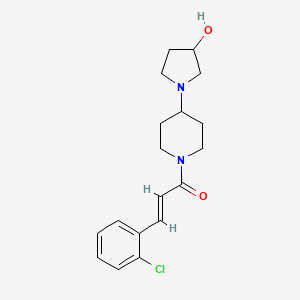

![2-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2358199.png)

![Tert-butyl 4-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2358201.png)

![(Z)-2-(2-methoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2358206.png)

![2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2358207.png)

![2-Ethyl-5-(piperidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2358210.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2358211.png)

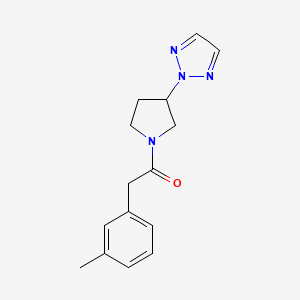

![(1s,3s)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2358212.png)

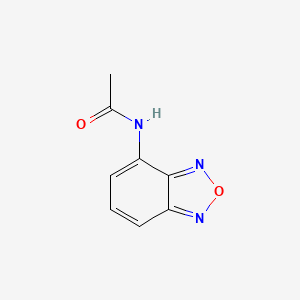

![2-(8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2358217.png)